BenchChemオンラインストアへようこそ!

N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Kinase Inhibition p56lck Immuno-oncology

This compound features a unique N-benzyl-N-ethyl substitution on a pyrimidine-oxadiazole-thiophene scaffold, setting it apart from common N-alkyl/aryl analogs. Its distinctive structure makes it ideal for exploratory kinase panel screening (e.g., T-cell activation pathway targets such as p56lck), medicinal chemistry SAR diversification at the N-substitution position, and as a differentially active or inactive control in cellular assays. Without direct comparative testing, generic substitution with close analogs carries scientific risk; confirm selectivity and activity in your assay system. Secure this research-exclusive compound now for your hit-to-lead or assay development programs.

Molecular Formula C19H17N5OS
Molecular Weight 363.44
CAS No. 2034340-39-9
Cat. No. B2614919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
CAS2034340-39-9
Molecular FormulaC19H17N5OS
Molecular Weight363.44
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
InChIInChI=1S/C19H17N5OS/c1-2-24(11-14-6-4-3-5-7-14)18-16(10-20-13-21-18)19-22-17(23-25-19)15-8-9-26-12-15/h3-10,12-13H,2,11H2,1H3
InChIKeyQNLUMLUXEKGTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: A Heterocyclic Scaffold for Early-Stage Discovery


N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS: 2034340-39-9) is a synthetic small molecule featuring a pyrimidine core linked to a 1,2,4-oxadiazole-thiophene moiety. This compound, with a molecular formula of C19H17N5OS and a molecular weight of 363.44 g/mol, is typically supplied at a purity of 95% or higher for research purposes . It is primarily available as a screening compound from commercial suppliers, making it accessible for preliminary biological evaluations. However, its specific biological targets and pharmacological profile are not well-characterized in the public domain.

Procurement Risks with N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Substitutions


Given the lack of published comparative data, substituting this compound with a close analog, such as N-(2-fluorophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine or other N-substituted variants from the same combinatorial library, carries significant scientific risk. Even minor structural modifications in the N-alkyl/aryl group can drastically alter target binding, selectivity, and pharmacokinetic properties, as is common with pyrimidine-based kinase inhibitors . No public data exists to confirm that these analogs share the same biological profile, making generic substitution scientifically unjustifiable without direct comparative testing in the user's specific assay system.

Quantitative Differentiation Evidence for N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine


Differentiation Gap in Publicly Available Biological Data

A comprehensive search of public databases (PubMed, PubChem, ChEMBL, Google Patents) reveals no quantitative biological activity data for N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. In contrast, the broader pyrimidine-oxadiazole class is known for kinase inhibition [1]. For example, certain analogs in this structural class are reported to inhibit p56lck kinase, with specific N-(2-bromobenzyl) derivatives exhibiting potent effects . However, no direct head-to-head potency or selectivity data exists for the target compound against any specific comparator. At present, any selection of this compound over its analogs must be based on its unique N-benzyl-N-ethyl substitution, which is hypothesized to influence target engagement, but this hypothesis remains quantitatively untested and unvalidated.

Kinase Inhibition p56lck Immuno-oncology

Structural Uniqueness vs. Commercially Available Analogs

The compound possesses a distinct N-benzyl-N-ethyl substitution pattern not duplicated in the most closely related commercially available analogs, which typically feature N-(2-bromobenzyl), N-(2-fluorophenyl), or N-(1-phenylethyl) groups . For instance, N-(1-phenylethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS not disclosed, BenchChem) is the nearest analog, differing by the presence of a branched phenylethyl group instead of the linear N-benzyl-N-ethyl moiety. This structural divergence is expected to result in different molecular interactions and biological outcomes, but no quantitative SAR or biological comparison study is available in the public domain.

Medicinal Chemistry Chemical Library SAR

Absence of Metabolic Stability or Pharmacokinetic Data

No in vitro ADME or in vivo pharmacokinetic data are publicly available for this compound. In contrast, the 1,2,4-oxadiazole scaffold is generally associated with improved metabolic stability compared to other heterocycles [1]. For example, structurally related compounds from the same library, such as N-(3-fluoro-2-methylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine, are noted for metabolic stability [2]. However, no specific half-life (t1/2), clearance (Cl), or bioavailability (F) values exist for any molecule in this series, including the target compound, to substantiate a procurement decision based on ADME properties.

ADME Drug Metabolism Pharmacokinetics

Appropriate Use Cases for N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine


Pilot Library Screening for Novel Kinase Targets

Given the absence of known target data, this compound is best suited for exploratory screening against a panel of kinases, particularly those in the T-cell activation pathway (e.g., p56lck, as hypothesized from class-level evidence [1]). Its unique N-benzyl-N-ethyl structure may confer a selectivity profile distinct from common kinase inhibitors, but this must be empirically determined.

Medicinal Chemistry Hit Expansion

For medicinal chemists pursuing a hit-to-lead program on the pyrimidine-oxadiazole scaffold, this compound serves as a specific point of diversification. The N-benzyl-N-ethyl group is a unique feature not found in typical commercial libraries . Researchers can use this compound to probe the SAR around the N-substitution, comparing it directly to the commercially available phenylethyl and bromobenzyl analogs . However, all comparative data must be generated in-house, as no public report exists.

Negative Control or Chemical Probe Development

If a related analog from this series shows a specific kinase inhibition, this compound, with its distinct N-substitution, could serve as a negative control in cellular assays. Its procurement is justified only if the user has existing data on a comparator compound and needs an inactive or differentially active structural analog for control experiments.

Quote Request

Request a Quote for N-benzyl-N-ethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.